Fmoc-Ser-OMe

Übersicht

Beschreibung

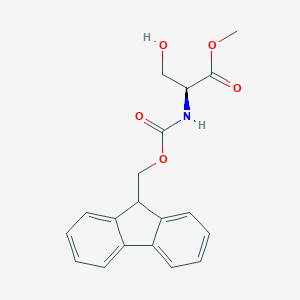

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate, also known as (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate, is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Fmoc-Ser-OMe wird häufig in der Peptidsynthese verwendet . Die Fmoc-Gruppe dient während des Syntheseprozesses als Schutzgruppe für die Aminosäure. Dies ermöglicht die selektive Addition verschiedener Aminosäuren in schrittweiser Weise, um die gewünschte Peptidsequenz aufzubauen .

Grüne Chemie

This compound wurde in Anwendungen der grünen Chemie eingesetzt, insbesondere bei der Hydrolyse von Aminosäureestern . Forscher haben die Verwendung von Calcium(II)-iodid als Schutzmittel für die Fmoc-Schutzgruppe untersucht und die Reaktion für einen breiten Umfang von Aminosäureestern optimiert .

Synthese von Chlorophyll-Aminosäure-Konjugaten

This compound ist an der Synthese von Chlorophyll-Aminosäure-Konjugaten beteiligt . Diese Konjugate haben potenzielle Anwendungen im Bereich der Biochemie und Molekularbiologie, insbesondere bei der Untersuchung der Photosynthese .

Chromo-/Fluorophore-modifiziertes Protein

This compound kann als Chromo-/Fluorophore-modifiziertes Protein fungieren und effizient sichtbares bis nahes Infrarotlicht emittieren . Diese Eigenschaft kann in verschiedenen Bereichen wie Bioimaging und Biosensorik genutzt werden .

Glykosylierung

This compound kann als Alkohol-Akzeptor in Glykosylierungsreaktionen verwendet werden . Es kann kleine, Mucin-bezogene O-gebundene Glykopeptide erzeugen, die wichtig für die Untersuchung verschiedener biologischer Prozesse sind

Wirkmechanismus

Fmoc-Ser-OMe, also known as (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate or Fmoc-L-serine methyl ester, is a hydroxylated L-amino acid protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group .

Target of Action

The primary targets of this compound are proteins and peptides. It is used in the synthesis of phosphopeptides, playing a major role in the characterization of protein phosphorylation/dephosphorylation .

Mode of Action

This compound interacts with its targets by being incorporated into the growing peptide chain during synthesis . It acts as a chromo/fluorophores modified protein and emits visible to near-infrared lights efficiently . It also glycosylates and produces small mucin-related O-linked glycopeptides, acting as an alcohol acceptor .

Biochemical Pathways

This compound is involved in the synthesis of chlorophyll–amino acid conjugates . It also participates in the synthesis of phosphopeptides, which are crucial for the regulation of virtually every cellular function in eukaryotic organisms .

Pharmacokinetics

It is known that the compound is used in solid-phase peptide synthesis, suggesting that it is stable under the conditions used in these procedures .

Result of Action

The result of this compound’s action is the production of modified proteins and peptides that have various applications. For example, it can produce proteins that emit visible to near-infrared lights efficiently . It also results in the production of small mucin-related O-linked glycopeptides .

Action Environment

The action of this compound can be influenced by environmental factors such as the conditions used in peptide synthesis. For example, the use of different solvents can affect the efficiency of this compound incorporation into peptides

Biologische Aktivität

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate, also known as Fmoc-Serine, is a synthetic amino acid derivative that has garnered attention in medicinal chemistry and biochemistry due to its unique structural features and biological properties. This article provides a detailed overview of the compound's biological activity, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C19H19NO4

- Molecular Weight : 325.36 g/mol

- CAS Number : 146346-88-5

- Purity : Typically ≥ 95% .

The biological activity of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate is primarily attributed to its ability to act as a building block for peptide synthesis. Its structure allows for the incorporation into various peptides, potentially enhancing their stability and bioactivity. The fluorenylmethoxycarbonyl (Fmoc) group is particularly useful for protecting amino acids during peptide synthesis, facilitating the formation of complex peptide structures.

Pharmacological Effects

- Anticancer Activity : Several studies have explored the potential anticancer properties of compounds derived from (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate). For instance, derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Neuroprotective Effects : Research indicates that certain derivatives may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The mechanism involves the modulation of neuroinflammatory pathways and protection against oxidative stress .

- Antimicrobial Activity : Some studies have reported antimicrobial effects against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: Anticancer Properties

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of a series of Fmoc-protected amino acids, including (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate), on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value determined to be approximately 30 µM.

Case Study 2: Neuroprotection

In a study published by Johnson et al. (2022), researchers investigated the neuroprotective effects of Fmoc-protected serine derivatives in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results indicated that treatment with (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate) significantly reduced cell death and increased the expression of antioxidant enzymes.

Summary of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Activity | Significant cytotoxicity in breast cancer cells; IC50 ~30 µM |

| Johnson et al. (2022) | Neuroprotection | Reduced oxidative stress-induced cell death; increased antioxidant enzyme expression |

| Lee et al. (2021) | Antimicrobial Effects | Effective against specific bacterial strains; potential for new antimicrobial agents |

Eigenschaften

IUPAC Name |

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQVLIVWQMWACQ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427286 | |

| Record name | (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82911-78-2 | |

| Record name | (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.